NU6300

CDK2 Covalent Inhibitor Irreversible Binding

Reversible CDK2 inhibitors fail to sustain target engagement after washout, limiting studies on prolonged kinase inactivation. NU6300 solves this with a covalent, irreversible binding mechanism that durably inhibits Rb phosphorylation in cells following brief exposure. Key advantages: (i) First-in-class covalent CDK2 inhibitor, validated by co-crystal structure (PDB: 5CYI) showing vinyl sulfone engagement of Lys89; (ii) Enables dissection of transient vs. sustained CDK2 signaling dynamics unattainable with Roscovitine or Dinaciclib; (iii) Serves as a benchmark probe for developing pharmacodynamic models of covalent drug action.

Molecular Formula C20H23N5O3S
Molecular Weight 413.5 g/mol
Cat. No. B609679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNU6300
SynonymsNU6300;  NU-6300;  NU 6300; 
Molecular FormulaC20H23N5O3S
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESC=CS(=O)(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3
InChIInChI=1S/C20H23N5O3S/c1-2-29(26,27)16-10-8-15(9-11-16)23-20-24-18-17(21-13-22-18)19(25-20)28-12-14-6-4-3-5-7-14/h2,8-11,13-14H,1,3-7,12H2,(H2,21,22,23,24,25)
InChIKeyKGWSQGUVJUGIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NU6300: Irreversible CDK2 Inhibitor


NU6300 is a covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression and transcription [1]. It is a vinyl sulfone-containing purine derivative, designed based on the structure of the reversible CDK2 inhibitor NU6102 [2]. NU6300 is distinguished by its covalent modification of Lysine 89 within the CDK2 ATP-binding pocket, establishing it as the first-in-class covalent CDK2 inhibitor and a valuable tool compound for investigating the functional consequences of sustained CDK2 inhibition in cellular models [3].

Tool compound for studying consequences of sustained CDK2 inhibition in cellular models.
Mechanism of action studies requiring covalent irreversible target engagement.
Structure-based design of covalent CDK inhibitors; reported co-crystal structure.

NU6300 vs. Reversible CDK2 Inhibitors


Substituting NU6300 with a reversible, ATP-competitive CDK2 inhibitor like Roscovitine, Dinaciclib, or CVT-313 is scientifically invalid for studies requiring sustained CDK2 target engagement or investigation of covalent inhibition mechanisms. The reversible nature of these alternative compounds dictates that their inhibitory effect is transient and directly dependent on continuous drug exposure and local ATP concentration [1]. In contrast, NU6300's covalent, irreversible binding to Lys89 of CDK2 results in a durable inhibition of Rb phosphorylation in cells, a phenotype not achievable with reversible agents, even at equivalent or lower IC50 values [2]. This fundamental difference in mechanism-of-action directly impacts cellular pharmacodynamics and downstream signaling readouts, making NU6300 uniquely suited for specific experimental designs [3].

Factor
NU6300
Reversible CDK2 Inhibitors
Binding mode
Covalent, irreversible (Lys89)
Reversible, ATP-competitive
Target engagement duration
Sustained after washout
Lost upon drug removal
Pharmacodynamic profile
Time-dependent inactivation, durable
Equilibrium-dependent, transient

Reversible inhibitors cannot reproduce sustained CDK2 inhibition in washout protocols. Mechanism mismatch limits direct interchangeability.

NU6300 Technical Evidence


Covalent Binding vs. ATP-Competitive Inhibitors

NU6300 is a covalent, irreversible inhibitor of CDK2, binding to Lys89 within the ATP-binding pocket, as confirmed by co-crystal structure and mass spectrometry. This is a fundamental mechanistic differentiation from all reversible, ATP-competitive CDK2 inhibitors such as CVT-313 and Roscovitine, which bind non-covalently and whose inhibition is dependent on equilibrium binding and local ATP concentration [1]. The covalent nature of NU6300's inhibition is supported by the observation that its effect on CDK2 binding capacity is time-dependent and relatively slow, with less than 50% reduction after 20 hours .

Binding Mode
Class-level
Covalent, irreversible Lys89 modification vs. reversible ATP-competitive binding
Mechanism-based differentiation for durable target engagement studies.
Time-dependent inactivation; qualitative mechanistic difference.
CDK2 Covalent Inhibitor Irreversible Binding Lys89

Sustained Target Engagement vs. Roscovitine

NU6300's covalent mechanism translates to a durable inhibition of CDK2 activity in cells. Acute incubation of SKUT-1B cells with NU6300, followed by washout, resulted in a sustained inhibition of Retinoblastoma protein (Rb) phosphorylation, consistent with an irreversible inhibitor [1]. This sustained effect is in contrast to reversible CDK2 inhibitors like Roscovitine, where inhibition is lost upon drug washout due to its reversible binding kinetics. While a direct head-to-head washout comparison is not provided in the primary source, the observed durable effect is a class-level expectation for covalent inhibitors compared to reversible ones .

Cellular Durability
Class-level
Sustained Rb phosphorylation inhibition after washout in SKUT-1B cells
Supports research on sustained CDK2 signaling consequences.
Washout recovery differs from reversible inhibitors; direct comparison not provided.
CDK2 Cellular Durability Rb Phosphorylation Target Engagement

Biochemical Potency vs. NU6102

NU6300 was rationally designed from the potent, reversible CDK2 inhibitor NU6102 (CDK2/cyclin A3 IC50 = 5.4 nM) by replacing a sulfonamide group with a vinyl sulfone warhead to confer covalent binding [1]. This modification resulted in NU6300, which has a reported CDK2 IC50 of 0.16 μM (160 nM) . While this represents a ~30-fold decrease in apparent biochemical potency compared to its parent, the key differentiator is the transition from a reversible to an irreversible mechanism of action .

Biochemical Potency vs. Parent
Head-to-head
IC50 0.16 μM (NU6300) vs. 0.0054 μM (NU6102)
Selection for covalent mechanism over potency; ~30-fold lower potency.
CDK2/Cyclin A3 in vitro assay.
CDK2 IC50 Structure-Activity Relationship Covalent Inhibitor

Co-Crystal Structure with CDK2/Cyclin A

The molecular basis for NU6300's covalent, irreversible inhibition is unequivocally defined by a co-crystal structure of the CDK2/Cyclin A complex with NU6300 (PDB ID: 5CYI) solved at 2.00 Å resolution [1]. The structure clearly reveals the covalent bond formed between the vinyl sulfone group of NU6300 and Lysine 89 of CDK2. This level of structural characterization is not available for many other CDK2 covalent inhibitors and provides a definitive template for structure-based design and understanding of its binding mode, which is a significant advantage over less-characterized covalent CDK2 ligands [2].

Co-Crystal Structure
Reported
PDB ID: 5CYI, 2.00 Å resolution; Lys89 covalent bond visualized
Supports structure-based design of covalent CDK inhibitors.
Definitive structural template for SAR studies.
CDK2 Covalent Inhibitor Crystal Structure Structure-Based Design

NU6300 Applications


Sustained CDK2 Inhibition Consequences

NU6300's irreversible, covalent binding mechanism (as demonstrated in Section 3) makes it an ideal tool for creating a sustained state of CDK2 inhibition in cell-based assays. Unlike reversible inhibitors, a short exposure to NU6300 followed by washout results in durable inhibition of Rb phosphorylation [1]. This allows researchers to dissect the temporal dynamics of CDK2 signaling and the cellular response to prolonged kinase inactivation, a scenario not achievable with rapidly reversible compounds like Roscovitine or CVT-313 [2].

Structure-Based Covalent Inhibitor Design

The high-resolution co-crystal structure of NU6300 bound to CDK2/Cyclin A (PDB ID: 5CYI) provides an unambiguous template for medicinal chemistry efforts [1]. This structural data is essential for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of covalent CDK2 inhibitors. The clear visualization of the vinyl sulfone warhead engaging Lys89 serves as a key reference for designing novel covalent ligands targeting the CDK family and beyond [2].

CDK2-Dependent Phenotypes in Chemical Biology

As the first and best-characterized covalent CDK2 inhibitor, NU6300 is a critical tool compound for chemical biology experiments aimed at validating CDK2 as a therapeutic target or understanding its specific role in cellular processes [1]. Its unique mechanism of action allows for experiments that can differentiate the effects of transient vs. sustained CDK2 inhibition, providing insights that cannot be obtained with standard reversible CDK2 inhibitors like Dinaciclib or Roscovitine [2].

Pharmacodynamic Modeling of Covalent Engagement

NU6300's well-defined covalent binding mechanism and time-dependent inactivation profile [1] make it a suitable probe for developing and validating pharmacodynamic (PD) models of covalent drug action. Researchers can use NU6300 to correlate the kinetics of covalent modification with cellular readouts like Rb phosphorylation [2], providing a framework for understanding the relationship between target engagement and downstream pharmacology for this inhibitor class.

Application
Selection Property
Validation Focus
Sustained CDK2 inhibition studies
Covalent binding enables washout-resistant target engagement
Confirm durable suppression of Rb phosphorylation after washout
Structure-based covalent inhibitor design
Reported high-resolution co-crystal structure
Verify binding mode and warhead engagement for SAR
Chemical biology: CDK2 phenotype differentiation
Irreversible vs. reversible mechanism allows temporal control
Compare transient vs. sustained CDK2 inhibition outcomes
Pharmacodynamic modeling of covalent inhibitors
Time-dependent inactivation profile
Correlate covalent modification kinetics with cellular readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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